![molecular formula C36H45ErF9O6 B13731050 erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one CAS No. 39017-76-0](/img/structure/B13731050.png)
erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one is a complex organometallic compound. This compound features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique reactivity. The presence of erbium, a rare earth element, adds to its significance in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one typically involves multiple steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the trimethyl groups: This step often involves alkylation reactions.
Attachment of the trifluoro-1-hydroxyethylidene group: This can be done through a series of substitution and addition reactions.
Complexation with erbium: The final step involves the coordination of erbium to the organic ligand under controlled conditions, often in the presence of a suitable solvent and at a specific temperature
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of erbium.
Reduction: Reduction reactions can be used to modify the organic ligand or the erbium center.
Substitution: The trifluoro-1-hydroxyethylidene group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation states of erbium, while substitution could result in various functionalized derivatives of the original compound .
科学的研究の応用
Erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its unique reactivity.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: It is used in the production of advanced materials, such as high-performance polymers and nanomaterials
作用機序
The mechanism by which erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one exerts its effects involves coordination chemistry. The erbium ion interacts with various molecular targets through coordination bonds, influencing the reactivity and stability of the compound. This interaction can affect molecular pathways, such as catalytic cycles in chemical reactions or binding interactions in biological systems .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the same bicyclo[2.2.1]heptane core but differ in their functional groups.
Erbium complexes: Other erbium-containing compounds with different organic ligands.
Uniqueness
Erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one is unique due to the combination of its bicyclo[2.2.1]heptane structure and the presence of erbium. This combination imparts distinct reactivity and stability, making it valuable for specific applications in research and industry .
特性
CAS番号 |
39017-76-0 |
|---|---|
分子式 |
C36H45ErF9O6 |
分子量 |
912.0 g/mol |
IUPAC名 |
erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/3C12H15F3O2.Er/c3*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h3*6,17H,4-5H2,1-3H3;/b3*9-7+;/t3*6-,11+;/m111./s1 |
InChIキー |
COWNJRXIYSQDDV-PSMAIOHISA-N |
異性体SMILES |
C[C@@]12C([C@@H](/C(=C(\O)/C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(\O)/C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(\O)/C(F)(F)F)/C1=O)CC2)(C)C.[Er] |
正規SMILES |
CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.[Er] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



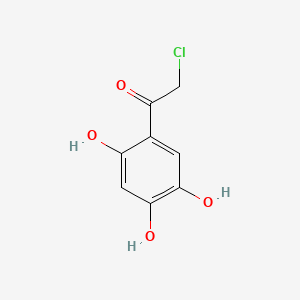
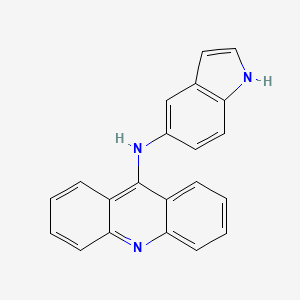
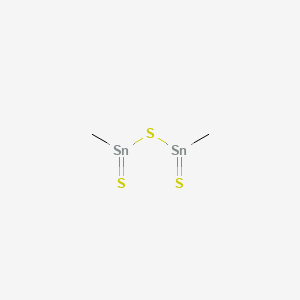

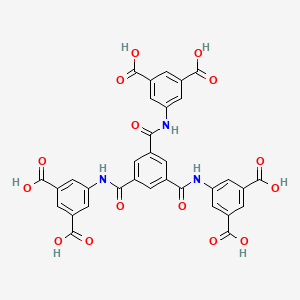
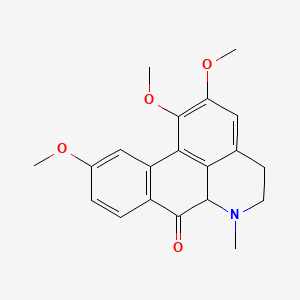

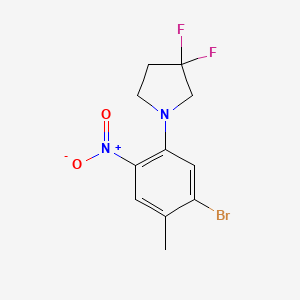
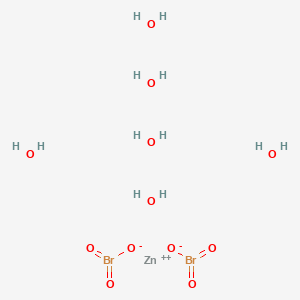
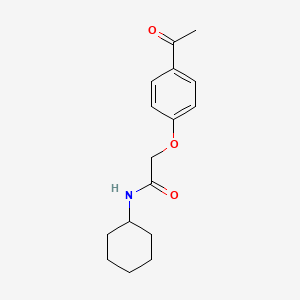
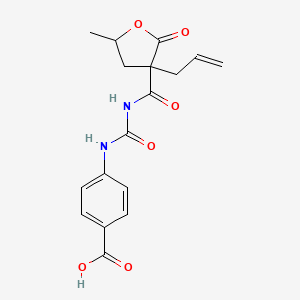
![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)

